molecular formula C14H16F3NO B12988282 6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]

6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]

Cat. No.: B12988282
M. Wt: 271.28 g/mol
InChI Key: GGYHRUOSNUSCNM-UHFFFAOYSA-N
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Description

6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is a complex organic compound that features a spirocyclic structure, incorporating both azepane and benzofuran rings. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is unique due to its spirocyclic structure and the presence of both azepane and benzofuran rings. The trifluoromethyl group further enhances its chemical stability and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-azepane]

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)10-2-3-11-12(8-10)19-9-13(11)4-1-6-18-7-5-13/h2-3,8,18H,1,4-7,9H2

InChI Key

GGYHRUOSNUSCNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)COC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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